molecular formula C24H16N4 B13729313 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

Cat. No.: B13729313
M. Wt: 360.4 g/mol
InChI Key: QGOKDXHGBWDYPO-UHFFFAOYSA-N
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Description

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline typically involves multi-step organic reactions. One common method includes the use of a rigid ditopic ligand, such as 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile, which can be synthesized through solvothermal methods. This involves reacting the ligand with metal ions like nickel, cobalt, or cadmium under specific conditions to form metal complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment to ensure consistency and purity. The exact methods can vary depending on the desired application and the scale of production.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound.

Scientific Research Applications

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic processes, including hydrogen evolution reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used in the complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dipyridin-2-ylpyridin-4-yl)quinoline is unique due to its quinoline core, which imparts distinct electronic and structural properties compared to other pyridine-based compounds. This uniqueness makes it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C24H16N4

Molecular Weight

360.4 g/mol

IUPAC Name

4-(2,6-dipyridin-2-ylpyridin-4-yl)quinoline

InChI

InChI=1S/C24H16N4/c1-2-8-20-19(7-1)18(11-14-27-20)17-15-23(21-9-3-5-12-25-21)28-24(16-17)22-10-4-6-13-26-22/h1-16H

InChI Key

QGOKDXHGBWDYPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=CC(=NC(=C3)C4=CC=CC=N4)C5=CC=CC=N5

Origin of Product

United States

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